molecular formula C5H11Cl2N B1321902 4-Chloropiperidine hydrochloride CAS No. 5382-19-4

4-Chloropiperidine hydrochloride

Cat. No. B1321902
CAS RN: 5382-19-4
M. Wt: 156.05 g/mol
InChI Key: RDRWTVLHSXAFGC-UHFFFAOYSA-N
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Description

4-Chloropiperidine hydrochloride is a chemical compound with the molecular formula C5H11Cl2N . It is used as a reactant in the synthesis of indole and benzimidazole piperazines, which act as histamine H4 receptor antagonists .


Synthesis Analysis

4-Chloropiperidine hydrochloride can be synthesized using sulfoxyl chloride, achieving a yield of 50.9% . The process involves using piperidin-4-one hydrochloride as raw materials, through the reduction and N-carbonylation of tert-butyloxyl to obtain the tert-butyl-4-hydroxy pi-peridine-l-carboxylate .


Molecular Structure Analysis

The molecular structure of 4-Chloropiperidine hydrochloride is represented by the SMILES string C1CNCCC1Cl.Cl . The average mass of the molecule is 156.053 Da, and the monoisotopic mass is 155.026855 Da .


Physical And Chemical Properties Analysis

4-Chloropiperidine hydrochloride is a white to yellow solid . It has a melting point of 200-201 °C . The compound is slightly soluble in chloroform, ethanol, and methanol .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-Chloropiperidine hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of the piperidine ring, a common structural motif in many drugs, into larger molecular frameworks. This compound is particularly useful in creating molecules that exhibit biological activity, such as histamine H4 receptor antagonists .

Safety and Hazards

4-Chloropiperidine hydrochloride is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-chloropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRWTVLHSXAFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608220
Record name 4-Chloropiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropiperidine hydrochloride

CAS RN

5382-19-4
Record name 4-Chloropiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route for 4-Chloropiperidine hydrochloride described in the research?

A1: The research outlines a two-step synthesis of 4-Chloropiperidine hydrochloride starting from piperidin-4-one hydrochloride [].

  1. Reduction and N-carbonylation: Piperidin-4-one hydrochloride undergoes reduction, likely using a reducing agent like sodium borohydride, followed by protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. This step yields tert-butyl-4-hydroxy piperidine-1-carboxylate with a yield of 65% [].
  2. Chlorination: The tert-butyl-4-hydroxy piperidine-1-carboxylate is then reacted with thionyl chloride (SOCl2), replacing the hydroxyl group with chlorine. This yields the final product, 4-Chloropiperidine hydrochloride, with a yield of 50.9% [].

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